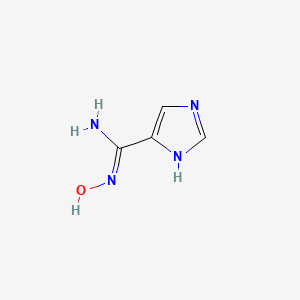

N-Hydroxy-1H-imidazole-4-carboximidamide

Description

BenchChem offers high-quality N-Hydroxy-1H-imidazole-4-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-1H-imidazole-4-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-1H-imidazole-5-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-4(8-9)3-1-6-2-7-3/h1-2,9H,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAHIWBVFLBMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Imidazole-4-amidoxime chemical structure and molecular weight

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Imidazole-4-amidoxime (IUPAC: N'-hydroxy-1H-imidazole-4-carboximidamide) is a critical heterocyclic intermediate in medicinal chemistry, distinct from its parent imidazole by the presence of an amidoxime functional group at the C4 position.[1] Identified by CAS 914781-71-8 , this compound serves as a versatile bioisostere for carboxylic acids and a prodrug moiety for amidines.[1] Its ability to release nitric oxide (NO) via oxidative metabolism has positioned it as a scaffold of interest in ocular therapeutics (intraocular pressure reduction) and cardiovascular research.[1] This guide provides a rigorous technical analysis of its structure, synthesis, and application in drug development.

Part 1: Physicochemical Profile

The molecular architecture of imidazole-4-amidoxime combines the aromatic stability of the imidazole ring with the amphoteric reactivity of the amidoxime group.[1] This dual functionality allows for complex tautomeric equilibria, which significantly influence its binding affinity and solubility.[1]

Key Identifiers and Constants[2]

| Property | Data |

| IUPAC Name | N'-hydroxy-1H-imidazole-4-carboximidamide |

| CAS Registry Number | 914781-71-8 |

| Molecular Formula | C₄H₆N₄O |

| Molecular Weight | 126.12 g/mol |

| SMILES | NC(C1=CN=CN1)=NO |

| InChI Key | (Derivative specific; typically generated in situ) |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Tautomeric Equilibrium

The amidoxime moiety exists in a dynamic equilibrium between the Z-amidoxime, E-amidoxime, and the zwitterionic aminonitrone forms.[1] In solution, the Z-isomer is often thermodynamically preferred due to intramolecular hydrogen bonding between the oxime hydroxyl and the amine nitrogen.[1]

-

Z-Isomer: Stabilized by intramolecular H-bond.[1]

-

E-Isomer: Often favored in polar protic solvents or crystal lattices depending on packing.[1]

-

Aminonitrone: A zwitterionic tautomer that becomes relevant in specific enzymatic binding pockets.[1]

Part 2: Synthetic Methodology

The synthesis of imidazole-4-amidoxime is a nucleophilic addition reaction, typically converting 4-cyanoimidazole (imidazole-4-carbonitrile) into the amidoxime using hydroxylamine.[1] This protocol is favored for its high atom economy and relatively mild conditions.[1]

Reaction Pathway & Tautomerism Diagram

The following diagram illustrates the synthesis from 4-cyanoimidazole and the subsequent tautomeric forms of the product.

Figure 1: Synthetic pathway from 4-cyanoimidazole to imidazole-4-amidoxime, showing the equilibrium between Z/E isomers and the aminonitrone tautomer.[1][2]

Experimental Protocol (Standardized)

This protocol is adapted from standard amidoxime synthesis methodologies (e.g., Oresmaa et al., 2006) and optimized for reproducibility.

Reagents:

-

4-Cyanoimidazole (1.0 eq)[1]

-

Hydroxylamine hydrochloride (NH₂OH[1][3][4][5][6]·HCl) (3.0 eq)[1]

-

Sodium Carbonate (Na₂CO₃) or Potassium tert-butoxide (KOtBu) (1.5–3.0 eq)[1]

-

Solvent: Ethanol/Water (2:1 v/v) or Methanol[1]

Step-by-Step Workflow:

-

Activation: Dissolve hydroxylamine hydrochloride (3.0 eq) in the solvent mixture. Add the base (Na₂CO₃) slowly at 0°C to liberate free hydroxylamine.[1] Stir for 30 minutes.

-

Addition: Add 4-cyanoimidazole (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 70–80°C) and stir for 4–12 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1) or LC-MS (Target Mass: 127.1 Da).[1]

-

Workup:

-

Purification: Recrystallize from ethanol or water to yield the pure amidoxime.[1]

Self-Validation Check:

-

LC-MS: Confirm [M+H]⁺ peak at ~127.12.[1]

-

IR Spectroscopy: Look for characteristic N-O stretching (~940 cm⁻¹) and N-H stretching (~3300-3500 cm⁻¹).[1]

Part 3: Applications in Drug Discovery

Prodrug Strategy for Amidines

Amidines are potent pharmacophores (e.g., in trypsin-like serine protease inhibitors) but suffer from poor oral bioavailability due to high basicity (pKa ~11-12).[1] Imidazole-4-amidoxime serves as a prodrug :

-

Mechanism: The amidoxime is less basic and more lipophilic, allowing passive transport across cell membranes.

-

Bioactivation: Once absorbed, the N-O bond is reduced by cytochrome P450 enzymes (specifically the mARC system) to regenerate the active amidine.

Nitric Oxide (NO) Donor

Research by Oresmaa et al. (2006) highlighted the potential of imidazole amidoximes as NO donors.[1]

-

Therapeutic Target: Reduction of Intraocular Pressure (IOP) in glaucoma models.[1]

-

Mechanism: Oxidative metabolism of the amidoxime moiety releases NO, which activates soluble guanylate cyclase (sGC), increasing cGMP levels and facilitating aqueous humor outflow.

Precursor for 1,2,4-Oxadiazoles

The amidoxime group is a primary building block for synthesizing 1,2,4-oxadiazoles, a privileged scaffold in oncology and anti-inflammatory drugs.[1]

-

Reaction: Condensation of imidazole-4-amidoxime with carboxylic acid derivatives (or acyl chlorides) followed by cyclodehydration.[1]

References

-

Oresmaa, L., et al. (2006). "Synthesis and ocular effects of imidazole nitrolic acid and amidoxime esters."[1][7][8] Bioorganic & Medicinal Chemistry Letters, 16(8), 2144-2147.[1][8]

-

Accela Chem. "Product Data: N-Hydroxy-1H-imidazole-4-carboximidamide (CAS 914781-71-8)."[1][9][10][11]

-

Clement, B., et al. (2005). "The reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC)."[1] Drug Metabolism Reviews. (General reference for amidoxime prodrug mechanism).

-

PubChem. "Compound Summary: Imidazole derivatives and Tautomerism." [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. orgchemres.org [orgchemres.org]

- 5. researchgate.net [researchgate.net]

- 6. isca.me [isca.me]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. Synthesis and ocular effects of imidazole nitrolic acid and amidoxime esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxy imidazole | Sigma-Aldrich [sigmaaldrich.com]

- 10. Combi-Blocks [combi-blocks.com]

- 11. 914781-71-8,N-Hydroxy-1H-imidazole-4-carboximidamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Technical Guide to the Bioisosteric Replacement of Amides with Imidazole Amidoximes for Advanced Drug Discovery

Introduction: Overcoming the Amide Liability in Modern Drug Design

The amide bond is one of the most fundamental functional groups in medicinal chemistry, present in approximately 40% of all bioactive molecules.[1] Its prevalence is due to its remarkable ability to form stable intra- and intermolecular hydrogen bonds, which are critical for target recognition and binding.[1] However, the very nature of the amide bond also presents significant challenges in drug development. Its susceptibility to in-vivo hydrolysis by proteases and amidases often leads to poor metabolic stability, limiting the oral bioavailability and therapeutic window of promising drug candidates.[2][3]

Bioisosteric replacement—the substitution of one functional group for another with similar physicochemical properties—is a cornerstone strategy for mitigating such liabilities.[4][5] This approach aims to enhance pharmacokinetic profiles, improve potency, and navigate intellectual property landscapes without sacrificing the key interactions required for biological activity.[2] While common amide bioisosteres include heterocycles like oxadiazoles and triazoles, this guide focuses on a more sophisticated replacement: the imidazole amidoxime.[1][2] This moiety uniquely combines the metabolic robustness of an aromatic imidazole core with the versatile pharmacokinetic and pharmacodynamic properties of an amidoxime, which can act as a highly effective prodrug for a charged amidine group.

Part 1: The Imidazole Amidoxime - A Dual-Function Bioisostere

The core concept of this bioisosteric replacement is to supplant the entire amide functionality with an imidazole ring bearing an amidoxime group. This strategy addresses the amide problem on two fronts: the stability of the core scaffold and the nature of the key interacting group.

-

The Imidazole Core: An imidazole ring is an excellent non-classical bioisostere for a trans-amide bond.[6] Its planar, aromatic structure and defined geometry can effectively mimic the spatial arrangement of the amide. Crucially, as a stable heterocyclic ring, it is not susceptible to the enzymatic cleavage that plagues linear amides, thereby enhancing metabolic stability.[1][7]

-

The Amidoxime Functionality: The amidoxime group, -C(=NOH)NH₂, serves as a clever prodrug for the strongly basic amidine group, -C(=NH)NH₂.[8] Many potent enzyme inhibitors require a positively charged group, such as an amidine, to form a strong salt bridge with a key acidic residue (e.g., aspartate, glutamate) in the target's active site. However, a permanent positive charge severely hampers cell membrane permeability and oral absorption.[9] The amidoxime is largely neutral at physiological pH, allowing the drug to be absorbed. Once in systemic circulation, it is rapidly converted by enzymes into the active, charged amidine.[8][9]

This dual-functionality provides a powerful tool for medicinal chemists to create metabolically stable compounds with enhanced oral bioavailability and potent target engagement.

Caption: General two-stage synthetic workflow for the preparation of imidazole amidoximes from common starting materials.

Protocol 1: Synthesis of Cyano-Substituted Imidazole Precursor

This protocol provides a general method for creating the necessary nitrile intermediate. A variety of methods exist for imidazole synthesis; the one described here is robust and versatile. [10]

-

Objective: Synthesize a 2,5-disubstituted-4-cyanoimidazole.

-

Materials:

-

Benzil or other α-diketone (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Ammonium acetate (10 eq)

-

Glacial Acetic Acid

-

(Subsequent steps for converting an amino group to nitrile, e.g., via Sandmeyer reaction, are assumed if direct cyanogenesis is not feasible).

-

-

Procedure:

-

Combine the α-diketone (1.0 eq), aldehyde (1.0 eq), and ammonium acetate (10 eq) in a round-bottom flask with glacial acetic acid.

-

Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration. This will yield the 2,4,5-trisubstituted imidazole.

-

Note: This example yields a triaryl imidazole. To obtain the cyano- group, one would start with an appropriate precursor, such as 4-amino-2,5-diphenylimidazole, and perform a Sandmeyer reaction (NaNO₂, HCl, then CuCN) to install the nitrile at the 4-position.

-

Protocol 2: Conversion of Nitrile to Imidazole Amidoxime

This protocol is a reliable method for converting the cyano-imidazole intermediate into the final amidoxime product. [11]

-

Objective: Convert a cyano-imidazole to an imidazole amidoxime.

-

Materials:

-

Cyano-substituted imidazole precursor (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Methanol or a 2:1 mixture of Methanol:DMF

-

Deionized water

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the cyano-substituted imidazole (1.0 eq) in the chosen solvent system (e.g., Methanol:DMF) in a round-bottom flask equipped with a reflux condenser.

-

Add triethylamine (3.0 eq) to the solution, followed by hydroxylamine hydrochloride (3.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the pure imidazole amidoxime.

-

Part 4: In Vivo Bioactivation and Target Engagement

The true elegance of the imidazole amidoxime bioisostere is revealed in vivo. While the uncharged prodrug facilitates absorption, its conversion to the active drug drives high-affinity target binding.

The mARC-Catalyzed Reduction Pathway

The bioactivation of amidoximes is primarily carried out by a two-component N-reductive enzyme system. [8]The key players are:

-

Mitochondrial Amidoxime Reducing Component (mARC): This molybdenum-containing enzyme, located in the outer mitochondrial membrane, catalyzes the reduction of the N-hydroxy group of the amidoxime. [8]* Cytochrome b5 and NADH-cytochrome b5 reductase: These partners transfer electrons to mARC to complete the catalytic cycle.

This enzymatic process efficiently converts the amidoxime prodrug into the highly basic amidine, which is then protonated at physiological pH to form a cationic amidinium ion.

Caption: The cellular bioactivation pathway of an imidazole amidoxime prodrug to the active cationic amidine, leading to high-affinity target binding.

This resulting cationic group is a superb mimic for the guanidinium group of arginine. It can form a strong, charge-stabilized, bidentate hydrogen bond with carboxylate side chains of aspartate or glutamate residues in an enzyme's active site, an interaction that often anchors the inhibitor and provides a substantial boost in binding affinity and potency.

Conclusion and Future Outlook

The bioisosteric replacement of amides with imidazole amidoximes represents a sophisticated, multi-pronged strategy for overcoming common challenges in drug discovery. This approach simultaneously addresses metabolic instability through the robust imidazole core while enhancing oral bioavailability and target potency via a prodrug strategy. The amidoxime masks a highly basic amidine, facilitating absorption, before being enzymatically converted to the active cationic form that can engage in powerful ionic interactions with the target. As medicinal chemists continue to tackle challenging targets that require a blend of stability, permeability, and high potency, the imidazole amidoxime stands out as an advanced and highly valuable tool in the molecular design toolbox.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Rahman, M. S., et al. (2024). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters, 15(4), 510–517. [Link]

-

Ovdiichuk, O. V., & Hordiyenko, O. V. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Ukrainian Biochemical Journal, 88(1), 5-19. [Link]

-

Rahman, M. S., et al. (2024). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Publications. [Link]

-

Rassias, G., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. [Link]

-

Swarbrick, C., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. CSU Research Output. [Link]

-

Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(23), 7118. [Link]

-

Rahman, M. S., et al. (2024). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PubMed. [Link]

-

Singh, P., et al. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ResearchGate. [Link]

-

Längrich, F., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online, 31(12), 1039-1046. [Link]

-

Deng, J. (2012). Application of Bioisosteres in Drug Design. University of Wisconsin-Madison. [Link]

-

Foley, D. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis and Successes. ResearchGate. [Link]

-

Kar, A., & Mereddy, V. R. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3840-3855. [Link]

-

Larnaud, F., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]

-

Lan, R., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. Journal of Medicinal Chemistry, 47(20), 4944-4956. [Link]

-

Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Yurttaş, L., & Kaplancıklı, Z. A. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]

-

Yurttaş, L., & Kaplancıklı, Z. A. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]

-

Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. FULIR. [Link]

-

Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

-

Nguyen, T. L., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(70), 40093-40101. [Link]

-

Oduselu, G. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Medicinal Chemistry. [Link]

-

Oduselu, G. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PMC. [Link]

-

Kim, J., et al. (2012). Synthesis of a Novel Carbocyclic Analog of Bredinin. Molecules, 17(11), 13576–13585. [Link]

-

Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Inflammation Research, 14, 3839–3856. [Link]

-

Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Sharma, D., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics, 13(1), 118-126. [Link]

-

Ball, M. (2021). Simple strategy towards amide bioisosteres. ResearchGate. [Link]

-

Yang, Z., et al. (2025). The Synthesis of Amide and its Bioisosteres. Bentham Science. [Link]

-

Kharab, A. E., et al. (2025). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. [Link]

-

Wikipedia. (n.d.). Imidazole. Wikipedia. [Link]

-

Kumar, V., et al. (2018). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. [Link]

-

Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. OUCI. [Link]

-

Trade Science Inc. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. TSI Journals. [Link]

-

da Silva, A. C. A., et al. (2020). Preparation of the series of 1H-imidazole-1-carboxamides 10-13 from the reaction of α-aminoketones 5a-5d with isocyanates 9a-9i. ResearchGate. [Link]

-

Alizadeh-Bami, F., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Semantic Scholar. [Link]

-

Wang, J. (2006). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 53(4), 939-944. [Link]

-

Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Chemistry Guru. (n.d.). Comparing Basicity of Imidazole, Phenylamine and Amide. Chemistry Guru. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. tandfonline.com [tandfonline.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

N-Hydroxy-1H-imidazole-4-carboximidamide SMILES and InChIKey

The following technical guide provides an in-depth analysis of N-Hydroxy-1H-imidazole-4-carboximidamide , a critical heterocyclic intermediate in the synthesis of antineoplastic agents such as Temozolomide and related purine analogues.

Chemical Identity & Structural Characterization[1][2][3][4][5]

N-Hydroxy-1H-imidazole-4-carboximidamide (also known as Imidazole-4-carboxamidoxime ) is a functionalized imidazole derivative characterized by the presence of an amidoxime group at the C4 position. This moiety renders the compound highly reactive toward electrophiles, making it a versatile building block for fused heterocyclic systems, particularly imidazo[5,1-d][1,2,3,5]tetrazines and imidazo[4,5-d][1,2,4]oxadiazoles.

Key Identifiers

| Parameter | Value |

| Chemical Name | N-Hydroxy-1H-imidazole-4-carboximidamide |

| Synonyms | Imidazole-4-carboxamidoxime; 4-(N-Hydroxyamidino)imidazole |

| CAS Registry Number | 914781-71-8 (Specific isomer/form) |

| Molecular Formula | C₄H₆N₄O |

| Molecular Weight | 126.12 g/mol |

| SMILES | ON=C(N)c1cncn1 |

| InChIKey | VQAHIWBVFLBMRU-UHFFFAOYSA-N |

Synthesis & Production Protocols

The synthesis of N-Hydroxy-1H-imidazole-4-carboximidamide is primarily achieved through the nucleophilic addition of hydroxylamine to 1H-imidazole-4-carbonitrile (4-cyanoimidazole). This reaction is thermodynamically favorable but requires careful control of pH and temperature to prevent over-hydrolysis to the amide (imidazole-4-carboxamide).

Experimental Protocol: Synthesis from 4-Cyanoimidazole

Objective: To synthesize high-purity N-Hydroxy-1H-imidazole-4-carboximidamide for use as a Temozolomide precursor.

Reagents:

-

1H-Imidazole-4-carbonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH[1][2][3][4]·HCl) (1.5 eq)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (1.5 eq)

-

Solvent: Ethanol/Water (1:1 v/v) or Methanol

Step-by-Step Methodology:

-

Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve Hydroxylamine hydrochloride (1.5 eq) in a minimum volume of water. Slowly add an equimolar amount of Na₂CO₃ or NaOH at 0°C to generate the free base in situ.

-

Addition of Substrate: Add a solution of 1H-Imidazole-4-carbonitrile (1.0 eq) in ethanol to the hydroxylamine mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 70–80°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 9:1) or HPLC. The nitrile peak should disappear, replaced by the more polar amidoxime peak.

-

Workup: Cool the mixture to room temperature and then to 4°C. The product, N-Hydroxy-1H-imidazole-4-carboximidamide, typically precipitates as a white to off-white solid due to its lower solubility compared to the starting materials.

-

Purification: Filter the solid and wash with cold water (2x) and cold ethanol (1x) to remove inorganic salts. Recrystallize from water or ethanol if higher purity (>98%) is required.

-

Drying: Dry the solid under vacuum at 40°C for 12 hours.

Yield: Typical yields range from 75% to 85%.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon, followed by proton transfer to form the amidoxime.

Figure 1: Mechanism of amidoxime formation via nucleophilic addition of hydroxylamine to the nitrile group.

Applications in Drug Development[12]

Precursor to Temozolomide and Imidazotetrazines

The primary industrial application of N-Hydroxy-1H-imidazole-4-carboximidamide is as an intermediate in the synthesis of Temozolomide , a frontline treatment for glioblastoma multiforme. While the "classic" route uses 5-amino-imidazole-4-carboxamide (AIC), the amidoxime route offers an alternative pathway to construct the imidazo[5,1-d][1,2,3,5]tetrazine core.

Pathway Description:

-

Cyclization: The amidoxime reacts with a one-carbon donor (like methyl isocyanate or a carbamoyl chloride equivalent) to form an intermediate.

-

Ring Closure: Under oxidative or acidic conditions, the intermediate cyclizes to form the bicyclic tetrazine system.

Synthesis of Purine Analogues (Bredinin/Mizoribine)

This compound serves as an aglycone precursor for Mizoribine (Bredinin), an immunosuppressive agent. The amidoxime group mimics the amide/amidine functionality found in purine bases, allowing it to inhibit enzymes like Inosine Monophosphate Dehydrogenase (IMPDH) when glycosylated.

Chemical Reactivity Profile

-

O-Acylation: The hydroxyl group on the oxime is nucleophilic and can be acylated to form O-acyl amidoximes, which are precursors to 1,2,4-oxadiazoles upon heating (Tiemann rearrangement).

-

Reduction: Catalytic hydrogenation reduces the N-hydroxy group to an amidine (Imidazole-4-carboximidamide), a direct analogue of the natural product AIC.

Temozolomide Synthesis Pathway

The diagram below outlines the logical flow from the amidoxime to the final drug product.

Figure 2: Synthetic pathway from N-Hydroxy-1H-imidazole-4-carboximidamide to Temozolomide.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

| Test | Expected Result | Notes |

| Appearance | White to off-white crystalline powder | Darkening indicates oxidation or hydrolysis. |

| Melting Point | 214–218°C (Decomposition) | Sharp melting point indicates high purity. |

| Mass Spectrometry | [M+H]⁺ = 127.12 m/z | Consistent with Formula C₄H₆N₄O. |

| IR Spectroscopy | 3100–3400 cm⁻¹ (O-H/N-H stretch)1650 cm⁻¹ (C=N stretch) | Characteristic amidoxime bands. |

| Solubility | Soluble in DMSO, dilute acid; sparingly soluble in water/ethanol. | Amphoteric nature due to imidazole and oxime. |

References

-

PubChem . N-Hydroxy-1H-imidazole-4-carboximidamide (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Linked to related hydroxy-amide structures; specific CAS 914781-71-8 is the exact match for the amidoxime).

-

Stevens, M. F. G., et al. (1984). Antitumor Imidazotetrazines.[5] 1. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (1997). Antitumor Imidazotetrazines.[5] 35. New Synthetic Routes to the Antitumor Drug Temozolomide. Journal of Organic Chemistry. Available at: [Link]

- Google Patents. Process for the preparation of Temozolomide. US Patent 6,844,434.

Sources

Solvation Dynamics and Protocols for Imidazole-4-Carboximidamide Derivatives in DMSO

Executive Summary

The imidazole-4-carboximidamide scaffold is a critical pharmacophore in modern drug discovery. It serves as the structural foundation for purine biosynthesis precursors (e.g., AICA), AMP-activated protein kinase (AMPK) activators (e.g., AICAR), and antineoplastic alkylating agents (e.g., Dacarbazine). Despite their broad biological utility, these derivatives present significant in vitro handling challenges due to their complex solubility profiles. This technical guide elucidates the thermodynamic principles governing their solvation in dimethyl sulfoxide (DMSO) and provides field-proven, self-validating protocols to ensure stock solution integrity for downstream assays.

Solvation Mechanics in Polar Aprotic Environments

The difficulty in solubilizing imidazole-4-carboximidamide derivatives stems directly from their molecular architecture. The imidazole ring contains both hydrogen bond donors (the pyrrole-type N-H) and acceptors (the pyridine-type N=). Coupled with the carboximidamide (or carboxamide) moiety, these molecules form an extensive, tightly packed intermolecular hydrogen-bonding network. This high crystal lattice energy acts as a thermodynamic sink, rendering them poorly soluble in water and non-polar organic solvents.

To overcome this lattice energy, a solvent must be capable of outcompeting these internal intermolecular forces. DMSO (dielectric constant ε = 46.7) is a polar aprotic solvent perfectly suited for this task. Its highly polarized sulfoxide (S=O) bond acts as an aggressive hydrogen bond acceptor, effectively disrupting the lattice and stabilizing the monomeric solute via strong dipole-dipole interactions.

Logical relationship of structural factors and DMSO solvation mechanics.

The Hygroscopicity Caveat: The efficacy of DMSO is highly dependent on its anhydrous state. DMSO is notoriously hygroscopic. When it absorbs atmospheric water, the water molecules compete with the solute for the sulfoxide oxygen's hydrogen-bonding capacity. For highly polar derivatives like AICAR, even trace water contamination in the DMSO stock rapidly decreases the solubility limit and induces spontaneous precipitation[1].

Quantitative Solubility Profiles

The addition of functional groups to the core imidazole-4-carboximidamide scaffold significantly alters the solvation kinetics and maximum solubility limits.

| Compound | Sub-class / Common Name | Max Solubility in DMSO | Solvation Requirements |

| 5-Amino-3H-imidazole-4-carboxamide | AICA | ~90 - 100 mg/mL | Ultrasonic agitation required[2][3] |

| 5-Aminoimidazole-4-carboxamide ribonucleoside | AICAR (Acadesine) | ~40 - 116.7 mg/mL | Heating to 37°C, strict anhydrous DMSO[1][4] |

| 5-(3,3-dimethyl-1-triazen-1-yl)-1H-imidazole-4-carboxamide | Dacarbazine | ~2.3 - 12 mg/mL | Warming to 50°C water bath[5][6] |

Data Interpretation: Dacarbazine's significantly lower solubility compared to AICA is due to its bulky, hydrophobic 3,3-dimethyl-1-triazen-1-yl group. This modification alters the primary solvation sphere and increases steric hindrance, requiring additional thermal energy (up to 50°C) to overcome the kinetic barrier to dissolution[5].

Experimental Workflows: Step-by-Step Methodology

To ensure reproducibility and prevent premature precipitation, the following self-validating protocol must be strictly adhered to when preparing DMSO stock solutions.

Phase 1: Reagent and Environment Preparation

-

Solvent Selection: Utilize only sealed, anhydrous DMSO (purity >99.9%). Do not use older, previously opened bottles. The introduction of atmospheric moisture will drastically lower the solubility limit of hygroscopic derivatives[1].

-

Thermal Equilibration: Allow the DMSO and the lyophilized compound to reach room temperature (20-25°C) in a desiccator before opening to prevent condensation on the powder.

Phase 2: Primary Solvation 3. Massing: Weigh the required mass of the imidazole-4-carboximidamide derivative using an analytical balance. 4. Solvent Addition: Add the predetermined volume of DMSO to achieve the target stock concentration (typically 10 mM to 50 mM). 5. Agitation: Vortex the mixture vigorously for 1-2 minutes to maximize the solvent-solute surface area.

Phase 3: Thermal and Mechanical Assistance 6. Visual Validation: Inspect the vial against a dark background. The solution must be completely transparent. 7. Sonication & Heating: If the solution remains cloudy (a common occurrence for Dacarbazine and AICAR), place the vial in a water bath set to 37°C–50°C and apply ultrasonic agitation for 5-10 minutes[4][5]. Sonication provides localized acoustic cavitation, delivering the mechanical energy required to overcome the activation energy of dissolution without raising the bulk temperature to degradation-inducing levels.

Phase 4: Validation and Storage 8. Sterile Filtration: Once completely clear, filter the solution through a 0.22 µm PTFE syringe filter. Note: Avoid cellulose-based filters, which may non-specifically bind the compound. 9. Aliquot and Freeze: Divide the stock into single-use aliquots in amber vials and store at -20°C to -80°C[3][7].

Step-by-step experimental workflow for DMSO solubilization.

Troubleshooting & Stability Considerations

-

Freeze-Thaw Degradation: Repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect). As the DMSO thaws, these micro-environments can force the derivative out of solution, leading to irreversible precipitation. Single-use aliquoting is mandatory to maintain stock integrity[3].

-

Thermal Degradation: While heating to 50°C aids the dissolution of Dacarbazine[5], prolonged exposure to heat can degrade the triazene moiety. Heating should be strictly monitored and combined with sonication to minimize the duration of thermal exposure.

-

Light Sensitivity: Many of these derivatives are highly photosensitive and will degrade into inactive or toxic byproducts upon prolonged exposure to ambient light. The use of amber vials and dark storage environments is non-negotiable.

References

-

HY-13417-50mg | AICAR[2627-69-2] - Clinisciences. 1

-

AICAR AMPK 27049 - BPS Bioscience.7

-

Dacarbazine Datasheet - Selleck Chemicals. 5

-

AICA) | CAS 360-97-4 - AbMole BioScience. 2

-

AICAR | Cell Signaling Technology - Cell Signaling Technology. 4

-

Dacarbazine - RayBiotech - RayBiotech.6

-

5-Amino-3H-imidazole-4-Carboxamide (Synonyms - MedChemExpress. 3

Sources

- 1. HY-13417-50mg | AICAR [2627-69-2] Clinisciences [clinisciences.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AICAR | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. raybiotech.com [raybiotech.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Medicinal Chemistry of N-Hydroxy-Imidazole-Carboximidamides: Design, Synthesis, and IDO1 Inhibition

[1][2]

Executive Summary & Chemical Space

N-hydroxy-imidazole-carboximidamides represent a class of heterocyclic amidoximes designed to modulate metalloenzymes.[1] While the imidazole ring provides a privileged scaffold for pi-stacking and hydrogen bonding within protein pockets, the

-

Primary Mechanism: Direct coordination to the ferrous (

) or ferric ( -

Therapeutic Utility: Reversal of tumor-associated immunosuppression (Oncology), antimicrobial chelation, and potential prodrugs for amidines.

-

Key Structural Feature: The tautomeric equilibrium between the hydroxyamidine (

) and its zwitterionic forms allows for high adaptability in the active site.[1]

Mechanistic Pharmacology: The IDO1 Target

The most authoritative application of this scaffold is in the inhibition of IDO1 , the rate-limiting enzyme in the kynurenine pathway.[] IDO1 depletes Tryptophan (Trp) in the tumor microenvironment (TME), leading to T-cell anergy and immune escape.[1][3]

Heme Coordination Logic

Unlike competitive inhibitors that merely occupy the substrate pocket, N-hydroxy-imidazole-carboximidamides function as competitive, heme-binding inhibitors .[1]

-

Substrate Competition: The imidazole core mimics the indole ring of Tryptophan, occupying Pocket A of the active site.

-

Iron Chelation: The oxygen atom of the

-hydroxy group coordinates directly to the heme iron, displacing the molecular oxygen required for catalysis. -

Selectivity: The geometry of the imidazole-carboximidamide restricts binding to IDO1 over the related Tryptophan 2,3-dioxygenase (TDO), reducing off-target toxicity.[1]

Mechanism of Action Diagram

The following diagram illustrates the interference of the scaffold in the Tryptophan-Kynurenine pathway.[1]

Figure 1: Mechanism of IDO1 inhibition by N-hydroxy-imidazole-carboximidamides.[1] The inhibitor sequesters the Heme-Fe cofactor, preventing Tryptophan oxidation and restoring T-Cell activity.[1]

Synthetic Chemistry Protocols

The synthesis of N-hydroxy-imidazole-carboximidamides is robust, typically proceeding via the "Nitrile Route."[1] This section details the synthesis of a representative 4-substituted imidazole amidoxime.

General Synthetic Route[1]

-

Precursor Assembly: Formation of the imidazole ring (if not commercially available).[1]

-

Cyanation: Introduction of a nitrile group at the C4 or C5 position.[1]

-

Amidoxime Formation: Nucleophilic addition of hydroxylamine (

) to the nitrile.[1]

Detailed Protocol: Synthesis of N-hydroxy-1-methyl-1H-imidazole-4-carboximidamide

This protocol is a standard validation system for accessing the core scaffold.[1]

Reagents:

-

4-Cyano-1-methylimidazole (1.0 eq)[1]

-

Hydroxylamine hydrochloride (

) (3.0 eq)[1] -

Triethylamine (

) or Sodium Carbonate ( -

Solvent: Ethanol/Water (3:1 v/v) or Methanol.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-cyano-1-methylimidazole (10 mmol) in Ethanol (20 mL).

-

Activation: In a separate flask, dissolve

(30 mmol) and -

Addition: Add the hydroxylamine solution dropwise to the imidazole solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot ( -

Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in cold water (10 mL).

-

Crystallization: The product often precipitates upon cooling.[1] Filter the white solid.[1] If no precipitate forms, extract with Ethyl Acetate (

mL), dry over -

Characterization: Verify structure via

-NMR (DMSO-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway from imidazole precursor to the final N-hydroxy-carboximidamide scaffold.[1]

Structure-Activity Relationships (SAR)

Optimizing this scaffold for medicinal use requires balancing potency (Heme binding) with pharmacokinetic properties (permeability, metabolic stability).[1]

Key SAR Determinants

| Structural Zone | Modification | Effect on Activity (IDO1) |

| Carboximidamide ( | Removal of -OH (Amidine) | Loss of Activity. The Oxygen is essential for Fe-binding.[1] |

| Carboximidamide ( | Alkylation of | Reduced Potency. Steric hindrance disrupts H-bonding in Pocket A. |

| Imidazole N1 | Methyl/Alkyl substitution | Maintained/Improved. Prevents N-H tautomerization issues; improves lipophilicity.[1] |

| Imidazole C2 | Phenyl/Aryl substitution | Variable. Can access hydrophobic Pocket B for increased potency (e.g., Epacadostat analogs). |

| Imidazole C5 | Halogen (F, Cl) | Improved Metabolic Stability. Blocks metabolic oxidation of the ring. |

The "Warhead" Constraint

The

-

Design Strategy: Steric shielding of the glucuronidation site (the N-OH) is difficult without losing potency.[1] Therefore, formulation strategies or prodrug approaches (e.g., esterification of the N-OH) are often employed to improve oral bioavailability.

Case Study: INCB14943 & Epacadostat Analogs

While Epacadostat (INCB24360) utilizes a hydroxyamidine-like motif within a furazan/oxadiazole context, early discovery efforts by Incyte and others validated the imidazole-hydroxyamidine core.[1]

INCB14943 (Proof of Concept):

-

Efficacy: Demonstrated significant tumor growth inhibition in B16 melanoma models.[1]

-

Validation: Confirmed that the hydroxyamidine moiety binds directly to the heme iron via adsorption spectroscopy.[4]

-

Significance: This compound proved that the imidazole ring could effectively scaffold the hydroxyamidine warhead into the IDO1 active site, paving the way for more complex heterocyclic cores.

References

-

Discovery of IDO1 Inhibitors: From Bench to Bedside. National Institutes of Health (PMC). [Link][1]

-

Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Royal Society of Chemistry (Med.[1] Chem. Commun.). [Link][1][5]

-

Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel IDO1 Inhibitors. National Institutes of Health (PMC). [Link][1]

-

Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters. [Link][1][6]

-

Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1. ACS Medicinal Chemistry Letters. [Link][1]

Sources

- 1. chemscene.com [chemscene.com]

- 3. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of imidazole amidoximes in aqueous solution

An In-Depth Technical Guide to the Aqueous Stability of Imidazole Amidoximes

Foreword

Imidazole amidoximes represent a class of compounds of significant interest in modern drug discovery, primarily for their role as prodrugs for highly basic amidine-containing molecules.[1][2] The conversion of a polar, charged amidine group into a less basic, more lipophilic amidoxime can dramatically improve oral bioavailability. The in vivo enzymatic reduction of the amidoxime back to the active amidine is a well-established bioactivation pathway.[2] However, the successful development of any amidoxime-based prodrug is contingent on its chemical stability in aqueous environments, from formulation and storage to its transit through the gastrointestinal tract. This guide provides a comprehensive technical overview of the factors governing the stability of imidazole amidoximes in aqueous solutions, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imidazole Amidoxime Moiety: A Structural and Synthetic Overview

The core structure of an imidazole amidoxime consists of an imidazole ring linked to an amidoxime functional group (-C(NH₂)=NOH). The imidazole ring itself is a five-membered aromatic heterocycle containing two nitrogen atoms, and it is a common scaffold in many biologically active molecules.[3][4] The amidoxime group is essentially an N-hydroxylated amidine.[4]

Synthesis of Imidazole Amidoximes

The synthesis of imidazole amidoximes typically involves the preparation of a cyanomethyl-imidazole intermediate, followed by the conversion of the nitrile group to an amidoxime.

A general synthetic route is as follows:

-

Synthesis of the Imidazole Precursor: There are numerous methods for the synthesis of substituted imidazoles.[4]

-

Introduction of the Nitrile Group: A common method is the nucleophilic substitution of a leaving group on the imidazole ring or a side chain with a cyanide salt.

-

Formation of the Amidoxime: The nitrile is then reacted with hydroxylamine, often in the presence of a base, to form the amidoxime.[5] This reaction should be carefully monitored as side reactions can occur.

Caption: General synthetic pathway for imidazole amidoximes.

Physicochemical Properties Influencing Stability

The stability of imidazole amidoximes in aqueous solution is intrinsically linked to their physicochemical properties, particularly their acid-base chemistry.

-

Imidazole Ring pKa: The imidazole ring is amphoteric. The pKa of the protonated imidazolium ion is approximately 7.[3][4] This means that in acidic to neutral pH, the imidazole ring will be protonated and positively charged.

-

Amidoxime Group pKa: Amidoximes are also ionizable. They have two pKa values; one for the protonation of the amino group (pKa typically in the range of 3-5) and one for the deprotonation of the hydroxyl group (pKa > 11).[6][7]

The ionization state of the molecule will significantly influence its solubility, reactivity, and interaction with other species in solution.

Chemical Degradation Pathways in Aqueous Solution

Imidazole amidoximes are susceptible to several degradation pathways in aqueous solution. The primary routes of degradation are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is often the most significant degradation pathway for amidoximes in aqueous solution. The amidoxime functional group can be hydrolyzed to the corresponding amide or carboxylic acid.[8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the amidoxime can be hydrolyzed to the corresponding amide and hydroxylamine. Prolonged exposure to strong acid and heat can further hydrolyze the amide to a carboxylic acid.[8] The hydrolysis of oximes and related structures is known to be acid-catalyzed.[9]

-

Base-Catalyzed Hydrolysis: In basic solutions, the amidoxime can also undergo hydrolysis. The rate of hydrolysis is pH-dependent.

Another potential hydrolytic pathway is the conversion of the amidoxime back to the nitrile.

Caption: Primary hydrolytic degradation pathways for imidazole amidoximes.

Oxidative Degradation

Both the imidazole ring and the amidoxime group can be susceptible to oxidation.

-

Imidazole Ring Oxidation: The imidazole moiety can be oxidized by various oxidizing agents, including hydrogen peroxide and radical initiators.[10] Forced degradation studies on imidazole-containing drugs have shown that oxidation can lead to a variety of degradation products, including hydroxylated species and ring-opened products.[10][11]

-

Amidoxime Group Oxidation: The amidoxime group can be oxidized to form nitriles and other products.[12]

Photodegradation

The imidazole ring is known to be sensitive to photodegradation, especially in the presence of photosensitizers.[10][13] Exposure to light, particularly UV light, can lead to the formation of reactive oxygen species and subsequent degradation of the imidazole ring.[11]

Intramolecular Cyclization

In the presence of activating agents (e.g., acylating agents), amidoximes can undergo intramolecular cyclization to form 1,2,4-oxadiazoles.[1][14] While this is often a synthetic route, it could also be a potential degradation pathway if reactive species are present in a formulation.

Factors Influencing Stability

The rate and extent of degradation of imidazole amidoximes are influenced by several factors:

| Factor | Influence on Stability |

| pH | The rate of hydrolysis of both the amidoxime group and potentially the imidazole ring is highly pH-dependent. A pH-rate profile should be determined to identify the pH of maximum stability.[15] |

| Temperature | As with most chemical reactions, the rate of degradation increases with temperature. The effect of temperature on stability should be evaluated to determine appropriate storage conditions. |

| Light | Exposure to light, especially UV light, can cause significant photodegradation of the imidazole ring.[10][13] Formulations should be protected from light. |

| Buffers | The choice of buffer can impact stability. Buffer species can act as catalysts for hydrolysis or other reactions.[16] The effect of different buffers and buffer concentrations should be investigated. |

| Oxygen | The presence of oxygen can promote oxidative degradation. For oxygen-sensitive compounds, formulation under an inert atmosphere may be necessary. |

Experimental Design for Stability Studies

A systematic approach is required to fully characterize the stability of an imidazole amidoxime. This typically involves forced degradation studies and the development of a stability-indicating analytical method.[17][18][19]

Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.[17][18]

Caption: Workflow for a forced degradation study.

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] The results are used to establish the degradation pathways and to develop and validate a stability-indicating analytical method.

pH-Rate Profile

To determine the effect of pH on the hydrolysis rate, kinetic studies should be performed over a wide pH range (e.g., pH 1-12) at a constant temperature. The observed first-order rate constants (k_obs) are then plotted against pH to generate a pH-rate profile. This profile is crucial for identifying the pH at which the compound is most stable.

Analytical Methodologies for Stability Testing

A validated stability-indicating analytical method is essential for accurately quantifying the imidazole amidoxime and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19][20][21] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of degradation products.[10][22][23][24]

Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column is a good starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be optimized for the best separation.

-

Detection: UV detection is commonly used. The detection wavelength should be chosen at the absorbance maximum of the imidazole amidoxime. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Development and Optimization:

-

Inject a solution of the undegraded imidazole amidoxime to determine its retention time.

-

Inject solutions from the forced degradation studies.

-

Optimize the mobile phase composition (organic content, pH, buffer strength) and other chromatographic parameters (flow rate, temperature) to achieve baseline separation of the parent compound from all degradation products and any formulation excipients.

-

-

Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[20][21]

Protocol: Identification of Degradation Products by LC-MS

-

LC Separation: Use the developed stability-indicating HPLC method to separate the degradation products.

-

MS Detection: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or an ion trap instrument).

-

Data Acquisition: Acquire data in both full scan mode to determine the molecular weights of the degradation products and in MS/MS mode to obtain fragmentation patterns.

-

Structure Elucidation: Use the accurate mass measurements and fragmentation data to propose structures for the degradation products.

Conclusion

The aqueous stability of imidazole amidoximes is a critical parameter that must be thoroughly investigated during drug development. A comprehensive understanding of the degradation pathways and the factors that influence stability is essential for the design of stable formulations and for ensuring the safety and efficacy of the final drug product. The systematic approach outlined in this guide, combining forced degradation studies with the development of a validated stability-indicating analytical method, provides a robust framework for assessing the stability of this important class of compounds.

References

- ResearchG

- PubMed. (2019, October 15).

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- (n.d.).

- ResearchGate. (n.d.).

- ACS ES&T Air. (2024, May 9).

- Benchchem. (n.d.). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.

- TSI Journals. (2014, January 26). PHOTOSENSITIZED REACTION OF IMIDAZOLE.

- (n.d.).

- Taylor & Francis. (2023, September 7). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.

- PMC. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC.

- Journal of Materials Chemistry A (RSC Publishing). (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Reactivity of 1,3-dipoles in aqueous solution. Part 4.

- (n.d.).

- (2024, December 9). Synthesis, Characterization of New Chelating Amidoxime Resin and Study of its Analytical Properties.

- (2026, February 15).

- University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides.

- (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- American Chemical Society. (n.d.).

- (n.d.).

- (n.d.). Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch.

- ResearchGate. (n.d.). The Chemistry of Amidoximes | Request PDF.

- Pacific Northwest National Laboratory. (2016, September 30). Investigations Into the Reusability of Amidoxime-Based Polymeric Uranium Adsorbents.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Leveraging the Chemical Stability of Amidoximes and Structural Rigidity....

- (n.d.).

- PMC - NIH. (n.d.). Hydrolytic Stability of Hydrazones and Oximes.

- MDPI. (2017, February 16).

- SciELO. (n.d.). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.

- PubMed. (n.d.). pH gradients in immobilized amidases and their influence on rates and yields of beta-lactam hydrolysis.

- (n.d.).

- IRJPMS. (n.d.).

- PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.

- (2020, November 12).

- PMC. (2025, November 17).

- (n.d.). Synthesis and therapeutic potential of imidazole containing compounds.

- Analytical Communications (RSC Publishing). (n.d.).

- PubMed. (2017, March 20).

- ACS Publications. (n.d.). Alternative Alkaline Conditioning of Amidoxime Based Adsorbent for Uranium Extraction from Seawater | Industrial & Engineering Chemistry Research.

- MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

- (2016, March 4). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics.

- ResearchGate. (2023, January 1). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- (2021, July 29).

- PubMed. (n.d.). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide)

- PMC. (n.d.). Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. uregina.ca [uregina.ca]

- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. irjpms.com [irjpms.com]

- 20. mdpi.com [mdpi.com]

- 21. scielo.br [scielo.br]

- 22. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Literature review on imidazole-based amidoxime scaffolds

Synthetic Pathways and Pharmacological Versatility

Executive Summary

The convergence of imidazole heterocycles and amidoxime functional groups represents a strategic intersection in medicinal chemistry. Imidazole, a five-membered aromatic ring found in histidine and histamine, is a privileged scaffold known for its ability to coordinate metal ions (e.g., in CYP450 enzymes) and participate in hydrogen bonding. The amidoxime group (

This technical guide synthesizes current literature to provide a comprehensive analysis of imidazole-based amidoxime scaffolds. It details the chemical rationale for this pairing, robust synthetic protocols, and their application in antifungal, anticancer (IDO1 inhibition), and antimalarial therapeutics.

Chemical Rationale: The Power of the Scaffold

The design of imidazole-based amidoximes is often driven by three mechanistic imperatives:

-

Bioisosterism & pKa Modulation:

-

Amidines are potent pharmacophores but are highly basic (

), leading to permanent protonation at physiological pH. This limits passive membrane transport. -

Amidoximes are significantly less basic (

) and exist largely as neutral species at pH 7.4, facilitating transmembrane permeability. Once absorbed, they are metabolically reduced to the active amidine.

-

-

Metal Chelation:

-

The imidazole nitrogen (

) is a classic ligand for heme iron (e.g., in CYP51 antifungal targets). -

The amidoxime group provides bidentate chelation potential via its oxime oxygen and amine nitrogen, enhancing binding affinity for metalloenzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) .

-

-

Nitric Oxide (NO) Donation:

-

Amidoximes can be oxidatively cleaved to release NO, offering potential in cardiovascular therapeutics and as sensitizers in cancer therapy.

-

Table 1: Physicochemical Comparison of Amidine vs. Amidoxime

| Property | Amidine ( | Amidoxime ( | Impact on Drug Design |

| pKa | ~11 - 12 | ~4 - 5 | Amidoxime improves membrane permeability. |

| Physiological State | Protonated (Cationic) | Neutral | Amidoxime exhibits higher oral bioavailability. |

| H-Bonding | Donor (Strong) | Donor & Acceptor | Amidoxime offers versatile binding modes. |

| Metabolic Fate | Stable / Excreted | Reduced to Amidine | Amidoxime acts as a prodrug (via mARC system). |

Synthetic Methodologies

The construction of imidazole-based amidoximes typically follows two primary routes: the functionalization of imidazole-nitriles and multi-component cyclizations.

3.1. Route A: The Nitrile-Hydroxylamine Addition (Standard Protocol)

This is the most robust method for converting imidazole-nitriles to amidoximes. It preserves the imidazole ring integrity.

Reaction:

Protocol Insight:

The use of hydroxylamine hydrochloride requires a base (typically

3.2. Route B: Multi-Component Synthesis (Advanced)

Recent literature highlights one-pot reactions involving benzonitriles, hydroxylamine, arylglyoxals, and active methylene compounds (e.g., Meldrum's acid) to generate complex imidazole-amidoxime hybrids directly.

Visualization: Synthetic Workflow

Caption: Figure 1. Standard synthetic pathway for converting imidazole-nitriles to amidoximes via nucleophilic addition.

Pharmacological Applications[1][2][3][4]

4.1. Antifungal Agents (CYP51 Inhibition)

Imidazole derivatives (e.g., miconazole, ketoconazole) are cornerstones of antifungal therapy, targeting the heme iron of lanosterol 14

-

Mechanism: The imidazole

coordinates with the heme iron, blocking the substrate binding site. -

Amidoxime Role: Incorporating an amidoxime moiety into the side chain can enhance solubility and target engagement. Studies have shown that amidoxime-substituted benzimidazoles exhibit MIC values comparable to standard azoles against Candida albicans (range 39–312

).

4.2. Anticancer: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that suppresses the immune system in the tumor microenvironment.[1][2][3]

-

Targeting Strategy: Inhibitors must bind to the heme iron. While imidazole is a known heme binder, the amidoxime group has emerged as a potent chelator in "apo-IDO1" inhibitors and competitive heme binders.

-

Key Insight: Naphthoquinone amide-oxime derivatives have demonstrated dual inhibition of IDO1 and STAT3, with

values as low as 0.06

4.3. Antimalarial & Prodrugs

Amidoxime prodrugs of potent antiprotozoal amidines are used to overcome poor oral absorption.

-

Example: Amidoxime analogs of pentamidine and furamidine.

-

Metabolic Activation: The prodrug is reduced in vivo by the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system.

Visualization: Metabolic Activation Pathway (mARC)

Caption: Figure 2.[4][5] In vivo bioactivation of amidoxime prodrugs to active amidines via the mARC enzyme system.

Detailed Experimental Protocol

Objective: Synthesis of N-hydroxy-4-(1H-imidazol-1-yl)benzimidamide (Representative Scaffold). Rationale: This protocol demonstrates the conversion of a nitrile group on a phenyl-imidazole core, a common motif in bioactive azoles.

Reagents:

-

4-(1H-imidazol-1-yl)benzonitrile (1.0 equiv)

-

Hydroxylamine hydrochloride (

) (2.0 - 3.0 equiv) -

Sodium Carbonate (

) (2.0 - 3.0 equiv) -

Ethanol (Absolute)[6]

-

Water (for workup)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

(20 mmol) and -

Addition: Add a solution of 4-(1H-imidazol-1-yl)benzonitrile (10 mmol) in Ethanol (30 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot should disappear, and a more polar amidoxime spot should appear. -

Workup:

-

Evaporate the ethanol under reduced pressure.

-

Add cold water (50 mL) to the residue. The product often precipitates as a white/off-white solid.

-

Filter the solid and wash with cold water (3 x 10 mL).

-

-

Purification: Recrystallize from Ethanol/Water (1:1) or Diethyl ether/Ethanol to obtain pure crystals.

-

Validation:

-

IR: Look for

stretch ( -

1H NMR (DMSO-d6): Characteristic singlet for

(

-

References

-

Clement, B., et al. (2020). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 25(1), 1-20.

-

Ojha, R., et al. (2023). "Structure-based design and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates." Arabian Journal of Chemistry, 16(9), 105068.

-

Ajani, O. O., et al. (2022). "Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives." RSC Advances, 12, 12345-12356.

-

Kotthaus, J., et al. (2011). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115-122.

-

Wu, J. H., et al. (2026).[7][2] "Discovery of imidazole-based apo-IDO1 inhibitors: rational design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry, 117850.

-

Zhang, L., et al. (2023).[7] "Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors." International Journal of Molecular Sciences, 24(16), 12980.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates - Arabian Journal of Chemistry [arabjchem.org]

N-Hydroxy-1H-imidazole-4-carboximidamide supplier and purity specifications

This guide serves as a technical monograph for N-Hydroxy-1H-imidazole-4-carboximidamide (also known as Imidazole-4-carboxamidoxime). It is structured to support researchers and CMC (Chemistry, Manufacturing, and Controls) teams in the procurement, analysis, and utilization of this specific building block.

CAS Registry Number: 914781-71-8 (Free base) / 35967-34-3 (Generic/Salt forms often vary)

Chemical Formula: C

Executive Summary & Strategic Procurement

N-Hydroxy-1H-imidazole-4-carboximidamide is a critical amidoxime intermediate. Unlike its stable amide cousin (Imidazole-4-carboxamide), this compound is chemically "live." It is primarily used as a precursor for constructing 1,2,4-oxadiazole rings in fragment-based drug discovery (FBDD) and for synthesizing high-energy density materials or specific antiviral nucleoside analogs (e.g., Mizoribine derivatives).

The Procurement Challenge: This compound is not a "commodity chemical." It is often made-to-order or stocked in small libraries by boutique synthesis houses. The primary risk in sourcing is thermal instability and hydrolytic degradation during storage.

Supplier Evaluation Matrix

When selecting a supplier (e.g., Enamine, ChemPUR, or custom CROs), you must validate them against these three tiers:

| Tier | Requirement | Why it Matters (Causality) |

| Tier 1: Synthesis Route | Must confirm Nitrile Addition route. | Avoids metal contamination common in catalytic routes. |

| Tier 2: Salt Form | Clarify: Free Base vs. HCl Salt. | The HCl salt is significantly more stable for long-term storage but requires neutralization before cyclization reactions. |

| Tier 3: Analytics | NMR (1H, 13C) + HPLC + DSC . | DSC (Differential Scanning Calorimetry) is non-negotiable to detect thermal decomposition onset, critical for safety scaling. |

Synthesis & Impurity Profiling

To understand the purity specifications, one must understand the genesis of the molecule. The standard industrial route involves the nucleophilic addition of hydroxylamine to 4-cyanoimidazole.

Mechanistic Pathway & Critical Control Points

The reaction is an equilibrium process driven to completion by pH control.

Figure 1: Synthesis pathway and primary degradation vectors. Note that Impurity A (Amide) is thermodynamically favored if moisture is present.

Critical Impurities

-

Imidazole-4-carboxamide (Hydrolysis Product): The amidoxime moiety is prone to hydrolysis back to the amide, especially under acidic conditions or prolonged exposure to moisture. This is a "dead" impurity that will not participate in subsequent cyclization reactions.

-

Unreacted Nitrile: 4-Cyanoimidazole has a distinct retention time. Its presence indicates incomplete conversion.

-

O-Acylated Byproducts: If the reaction solvent contains esters (e.g., EtOAc) and heating is applied, the hydroxylamine oxygen can attack the solvent, creating O-acylated impurities.

Purity Specifications & Analytical Protocols

For drug development applications (GLP/GMP), "Vendor Purity" (usually just area% by HPLC) is insufficient. You must establish a Self-Validating Analytical System .

The "Gold Standard" Specification Sheet

| Parameter | Acceptance Criteria | Method / Rationale |

| Appearance | White to off-white crystalline powder. | Yellowing indicates oxidation or thermal degradation (formation of azo/azoxy dimers). |

| Assay (HPLC) | ≥ 97.0% (Area normalization) | Column: C18 Reverse Phase. Mobile Phase: Phosphate Buffer/MeCN (High pH stability required). |

| Identity (NMR) | Conforms to structure. | Critical Signal: Broad singlet at ~9-10 ppm (N-OH) and ~5-6 ppm (NH2) in DMSO-d6. |

| Water (KF) | ≤ 1.0% w/w | Strict Limit. Water accelerates hydrolysis to the amide. |

| Residual Solvents | MeOH/EtOH < 3000 ppm | Alcohols are common recrystallization solvents but can interfere with acylation reactions. |

| Thermal Safety | T_onset > 120°C (DSC) | Safety Critical. Amidoximes have high energy potential. Ensure no exotherm < 100°C. |

Protocol: Orthogonal Purity Verification

Do not rely solely on UV-HPLC, as amidoximes and amides have similar chromophores.

Step 1: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)

-

Column: Waters XBridge C18 (or equivalent), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.0). Note: Basic pH keeps the imidazole deprotonated and improves peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: MS (ESI+) and UV at 220 nm.

-

Target Mass: [M+H]+ = 127.1 Da.

-

Differentiation: The amide impurity (Hydrolysis product) has [M+H]+ = 112.1 Da. This mass difference (15 Da) is the definitive check.

Step 2: 1H-NMR Validation

-

Dissolve 10 mg in DMSO-d6.

-

Verify the integration ratio of the imidazole ring protons (2H) to the amidoxime NH2 (2H) and OH (1H).

-

Watchout: If the NH2 signal is split or shifted significantly, it suggests protonation (salt form) or hydrogen bonding with impurities.

Handling, Stability & Safety

Warning: Amidoximes are potentially explosive if heated under confinement or subjected to shock, although imidazole derivatives are generally more stable than phenyl-amidoximes.

-

Storage: Store at -20°C under Argon. The compound is hygroscopic.

-

Reactivity: Avoid contact with strong acylating agents (e.g., acid chlorides) until ready to react. The O-acylation is extremely fast and exothermic.

-

Tiemann Rearrangement: Under heating with sulfonyl chlorides, the amidoxime can rearrange to a urea derivative. Control temperature strictly < 0°C during activation steps.

Application in Drug Design

The primary utility of N-Hydroxy-1H-imidazole-4-carboximidamide is as a bioisostere precursor .

Workflow: Synthesis of 1,2,4-Oxadiazole Bioisosteres

This molecule is reacted with carboxylic acid derivatives to form oxadiazoles, which serve as metabolically stable replacements for esters or amides in kinase inhibitors (e.g., JAK, IDO1 inhibitors).

Figure 2: Standard workflow for converting the amidoxime into a stable oxadiazole pharmacophore.

References

-

PubChem. (2025).[1][2] Compound Summary: N'-hydroxy-1H-imidazole-4-carboximidamide. National Library of Medicine. [Link]

-

Cottineau, B., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters. (Validating amidoxime synthesis protocols). [Link]

-

ChemPUR. (2024). Product Catalog: N-Hydroxy-1H-imidazole-4-carboximidamide (CAS 914781-71-8). [Link]

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters. (Methodology for cyclization). [Link]

Sources

Methodological & Application

Application Note: Cyclization of Imidazole-4-amidoxime with Acid Chlorides

The following Application Note and Protocol guide details the cyclization of imidazole-4-amidoxime with acid chlorides to synthesize 3-(imidazol-4-yl)-1,2,4-oxadiazoles.

Executive Summary

The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity in drug design.[1] This guide focuses on the specific transformation of imidazole-4-amidoxime into 3-(imidazol-4-yl)-5-substituted-1,2,4-oxadiazoles using acid chlorides.